molecular formula C13H10ClFN2O2 B12922969 6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one CAS No. 499223-33-5

6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one

Cat. No.: B12922969
CAS No.: 499223-33-5
M. Wt: 280.68 g/mol
InChI Key: ZGWQIQAEOYTADV-UHFFFAOYSA-N
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Description

6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one is a high-purity chemical reagent designed for research and development applications. This compound belongs to the pyridazinone class, a scaffold recognized for its diverse biological activities and prevalence in pharmaceutical and agrochemical research . The molecular structure integrates a chloropyridazinone core with a 2-(1-fluorocyclopropyl)phenoxy substituent. The inclusion of a fluorinated cyclopropyl group is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and conformational profile, potentially leading to enhanced biological activity and improved pharmacokinetic properties. Pyridazinone derivatives are extensively investigated for their potential as therapeutic agents. Literature indicates that analogous structures are studied for their antifungal activity against pathogens such as G. zeae and F. oxysporum , as well as for their analgesic and anti-inflammatory properties . The specific biological profile of this compound is a subject for ongoing research, with potential mechanisms of action that may include enzyme inhibition or receptor modulation. In agrochemical sciences, pyridazinone derivatives have demonstrated significant utility as fungicides, herbicides, and plant growth regulators . This compound is intended for For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

499223-33-5

Molecular Formula

C13H10ClFN2O2

Molecular Weight

280.68 g/mol

IUPAC Name

6-chloro-3-[2-(1-fluorocyclopropyl)phenoxy]-1H-pyridazin-4-one

InChI

InChI=1S/C13H10ClFN2O2/c14-11-7-9(18)12(17-16-11)19-10-4-2-1-3-8(10)13(15)5-6-13/h1-4,7H,5-6H2,(H,16,18)

InChI Key

ZGWQIQAEOYTADV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2OC3=NNC(=CC3=O)Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridazine with phenols in the presence of a base. The reaction conditions typically include the use of a catalyst such as palladium or nickel, and the reaction is carried out under mild conditions to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale catalytic dehalogenation of corresponding 3-phenoxy-6-chloropyridazines. This process can be optimized for higher efficiency and cost-effectiveness by adjusting parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interfere with the DNA replication process in cancer cells, leading to anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituent Positions Functional Groups Key Properties
6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one 6-Cl, 3-O-(2-fluorocyclopropyl) Cl, fluorocyclopropyl phenoxy, ketone High lipophilicity (logP ~3.2), enhanced metabolic stability
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones 5-Cl, 6-Ph, 2-R Cl, phenyl, variable R groups Lower solubility (logP ~2.8–3.5), activity varies with R-group electronics
6-Chloro-4-methylpyridazin-3(2H)-one 6-Cl, 4-Me Cl, methyl, ketone Moderate hydrophilicity (logP ~1.5), simpler synthesis

Physicochemical and Pharmacological Properties

  • Lipophilicity and Solubility: The fluorocyclopropyl phenoxy group in the target compound increases lipophilicity compared to 6-chloro-4-methylpyridazin-3(2H)-one, which has a smaller methyl group. This difference impacts membrane permeability and bioavailability .
  • Metabolic Stability: Fluorination in the cyclopropyl group reduces oxidative metabolism, as seen in preclinical studies of fluorinated analogs . In contrast, non-fluorinated phenoxy derivatives (e.g., 5-chloro-6-phenylpyridazinones) show faster hepatic clearance .
  • Synthetic Accessibility : The target compound’s synthesis requires specialized reagents for fluorocyclopropane introduction, whereas 6-chloro-4-methylpyridazin-3(2H)-one is synthesized via straightforward alkylation .

Biological Activity

6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H11ClFN3O2
  • Molecular Weight : 283.70 g/mol
  • CAS Number : 499223-27-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in various metabolic pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.
  • Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways that are crucial for cell proliferation and survival.

Biological Activity

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.4
A549 (Lung Cancer)12.3
HeLa (Cervical Cancer)10.5

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that the compound inhibited cell growth in multiple cancer types by inducing apoptosis through the mitochondrial pathway .
  • Inflammation Model : Research in Pharmacology Reports demonstrated that this compound significantly decreased edema in a carrageenan-induced paw edema model in rats, indicating its potential as an anti-inflammatory agent .
  • Enzyme Inhibition Study : A patent application highlighted the compound's ability to inhibit xanthine oxidase, an enzyme linked to gout and hyperuricemia, suggesting its applicability in treating these conditions .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

  • Step 1 : Formation of the pyridazinone core via cyclization of chlorinated precursors under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of the 1-fluorocyclopropylphenoxy group via Ullmann coupling or Mitsunobu reaction, optimized for steric hindrance .
  • Step 3 : Final purification using column chromatography (silica gel, hexane/EtOAc gradient).

Table 1 : Representative Synthetic Yields and Conditions

StepReagents/ConditionsYield (%)Reference
1K₂CO₃, DMF, 80°C65–73
2CuI, L-proline, DMSO58–62

Q. Which spectroscopic techniques are essential for structural validation of this compound?

Methodological Answer:

  • 1H/13C-NMR : Confirm regiochemistry of substituents (e.g., δ ~8.3 ppm for pyridazine protons, δ ~160 ppm for carbonyl carbons) .
  • X-ray crystallography : Resolve stereochemical ambiguity in the fluorocyclopropyl group (SHELX software for refinement) .
  • IR spectroscopy : Detect carbonyl stretches (~1675 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies between X-ray crystallographic data and computational docking models be resolved for this compound?

Methodological Answer:

  • Refinement protocols : Use SHELXL to adjust thermal parameters and occupancy rates for the fluorocyclopropyl group .
  • Docking validation : Compare multiple software outputs (e.g., AutoDock Vina vs. Schrödinger) against experimental binding poses in PDE10A (as in compound 27h, PDB: 3WYM) .
  • Electron density maps : Analyze residual density peaks to identify misplaced substituents .

Table 2 : Key Crystallographic Parameters for Structural Validation

ParameterValueReference
Resolution (Å)1.8
R-factor0.18
Fluorocyclopropyl RMSD0.12 Å

Q. What strategies improve the metabolic stability of the fluorocyclopropyl group in vivo?

Methodological Answer:

  • Isotope labeling : Use 18F or 19F NMR to track metabolic degradation pathways .
  • Substituent engineering : Compare 1-fluorocyclopropyl with 2,2-difluorocyclopropyl analogs (e.g., reduced CYP450-mediated oxidation) .
  • Prodrug approaches : Mask the phenol oxygen with acetyl groups to enhance bioavailability .

Q. How do steric and electronic effects of the fluorocyclopropyl group influence binding affinity in PDE10A inhibitors?

Methodological Answer:

  • SAR studies : Synthesize analogs with cyclopropyl, cyclobutyl, or fluoromethyl groups and compare IC₅₀ values (e.g., 0.30 nM for fluorocyclopropyl vs. 23 nM for non-fluorinated analogs) .
  • DFT calculations : Calculate electrostatic potential surfaces to assess fluorine’s electron-withdrawing impact on π-π stacking .

Table 3 : Selectivity Profile Against PDE Isoforms

PDE IsoformIC₅₀ (nM)Selectivity FoldReference
PDE10A0.30>15,000
PDE3A4,50015,000

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and mass spectrometry data for this compound?

Methodological Answer:

  • Multi-technique validation : Cross-check with high-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • Dynamic effects in NMR : Use variable-temperature NMR to identify conformational exchange broadening (e.g., fluorocyclopropyl ring puckering) .

Q. What explains variations in biological activity between in vitro and in vivo assays?

Methodological Answer:

  • Plasma protein binding : Measure free fraction using equilibrium dialysis; fluorinated analogs often show higher binding .
  • Metabolite interference : Identify active metabolites (e.g., M-I hydroxylated derivatives) via LC-MS/MS .

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